molecular formula C15H12ClFN4 B11811699 N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline

N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline

Cat. No.: B11811699
M. Wt: 302.73 g/mol
InChI Key: VTMGLPGXJIQTCY-UHFFFAOYSA-N
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Description

N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3-chlorophenyl group, a 1,2,4-triazole ring, and a 4-fluoroaniline moiety

Preparation Methods

The synthesis of N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved by reacting 3-chlorobenzonitrile with hydrazine hydrate to form 3-chlorophenylhydrazine. The hydrazine derivative is then cyclized with formic acid to yield the 1,2,4-triazole ring.

    Introduction of the 4-fluoroaniline moiety: The 1,2,4-triazole intermediate is then reacted with 4-fluoroaniline in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials

    Biology: Triazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties. They are being investigated for their potential use as therapeutic agents.

    Medicine: The compound is being explored for its potential as a drug candidate. Its unique structure and biological activities make it a valuable scaffold for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological targets in plants and fungi.

Mechanism of Action

The mechanism of action of N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, triazole derivatives are known to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics. By inhibiting these enzymes, the compound can modulate the metabolism and efficacy of other drugs.

Comparison with Similar Compounds

N-((5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline can be compared with other similar compounds, such as:

    Fluconazole: A triazole antifungal drug that inhibits the synthesis of ergosterol, an essential component of fungal cell membranes.

    Voriconazole: Another triazole antifungal agent with a broader spectrum of activity compared to fluconazole.

    Trazodone: A triazole-containing antidepressant that acts as a serotonin receptor antagonist and reuptake inhibitor.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H12ClFN4

Molecular Weight

302.73 g/mol

IUPAC Name

N-[[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-fluoroaniline

InChI

InChI=1S/C15H12ClFN4/c16-11-3-1-2-10(8-11)15-19-14(20-21-15)9-18-13-6-4-12(17)5-7-13/h1-8,18H,9H2,(H,19,20,21)

InChI Key

VTMGLPGXJIQTCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=N2)CNC3=CC=C(C=C3)F

Origin of Product

United States

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